N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and furan rings are both aromatic, meaning they have a special stability due to the delocalization of π electrons . The cyclopentanecarbonyl group is a five-membered ring attached to a carbonyl (C=O) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carbonyl group is often a site of reactivity in organic molecules, and the aromatic rings may undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(17-6-3-11-24-17)20-15-8-7-13-9-10-21(16(13)12-15)19(23)14-4-1-2-5-14/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVGBCPYOBXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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